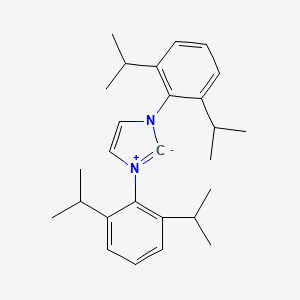

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

描述

Historical Context and Discovery of N-Heterocyclic Carbenes

The discovery and development of stable N-heterocyclic carbenes represents one of the most significant advances in organometallic chemistry of the late 20th century. The foundational work began in the late 1960s with pioneering research by Wanzlick and Öfele, who independently synthesized the first N-heterocyclic carbene complexes with mercury and chromium. These early achievements demonstrated that carbenes, previously considered highly unstable and transient species, could be stabilized through appropriate structural design and coordination to metal centers.

The field experienced a revolutionary breakthrough in 1991 when Arduengo and coworkers successfully isolated and crystallized the first stable, free N-heterocyclic carbene, 1,3-di(adamantyl)imidazole-2-ylidene. This landmark achievement shattered the prevailing assumption that carbenes were inherently unstable and opened new avenues for ligand development. The work built upon theoretical understanding that nitrogen atoms adjacent to the carbene center could provide both electronic stabilization through π-donation and steric protection through bulky substituents.

The synthetic methodology for preparing N-heterocyclic carbene precursors was established through the development of reliable protocols for imidazolium salt synthesis. Arduengo's patent from 1991 described a three-component condensation reaction involving glyoxal, amine components, and paraformaldehyde in the presence of hydrochloric acid. This methodology proved successful for a range of alkyl- and arylamines, though it generated dark-brown impurities that rendered product purification challenging. The original protocol worked effectively for smaller ligands but encountered limitations when applied to sterically demanding substituents.

Further developments in the field came through the work of Herrmann, who demonstrated the catalytic relevance of N-heterocyclic carbene complexes in 1995 through their application in palladium-catalyzed Heck cross-coupling reactions. This seminal report marked the transition of N-heterocyclic carbenes from academic curiosities to practical catalytic tools, establishing their potential for industrial applications. The demonstration that these ligands could enhance catalytic performance while providing superior stability compared to traditional phosphine ligands generated widespread interest in their development and application.

Structural Evolution of this compound in Homogeneous Catalysis

The specific development of this compound emerged from the Nolan group's systematic investigation of sterically demanding N-heterocyclic carbene ligands in 1999. The ligand was designed to address limitations observed with earlier N-heterocyclic carbene systems, particularly the need for enhanced steric bulk to prevent catalyst decomposition while maintaining sufficient flexibility for substrate coordination. The choice of 2,6-diisopropylphenyl substituents proved particularly astute, as these groups provide substantial steric protection through their isopropyl substituents while allowing conformational adjustments through rotation around the nitrogen-aryl bonds.

Structural characterization of this compound revealed key geometric features that contribute to its exceptional performance. X-ray crystallographic studies showed that the N-C-N bond angle in the compound typically measures 104°, creating an optimal coordination environment for metal binding. The diisopropylphenyl groups adopt orientations that are twisted 73° and 80° with respect to the central imidazole ring, providing efficient steric shielding of the metal center. This geometric arrangement allows the ligand to create a sterically congested environment around coordinated metals while maintaining sufficient flexibility to accommodate various coordination geometries.

The synthetic accessibility of this compound represented a significant advancement over earlier N-heterocyclic carbene ligands. The preparation involves a straightforward two-step process beginning with the formation of 1,4-diaryl-1,4-diazadienes followed by cyclization with chloromethyl-ethylether to afford the corresponding imidazolium salt. The imidazolium chloride precursor can be obtained in good yields and exhibits remarkable stability, allowing for convenient storage and handling. Deprotonation with potassium tert-butoxide readily generates the free carbene, which crystallizes as a colorless solid with a melting point of 216-217°C.

The compound's evolution in catalytic applications has been remarkable, with documented success across diverse reaction types including cross-coupling reactions, metathesis processes, and C-H activation chemistry. Its broad applicability stems from the optimal balance of steric and electronic properties that allow effective catalyst stabilization across different metal centers and reaction conditions. The ligand has proven particularly effective with palladium, ruthenium, and gold complexes, where its strong σ-donating character enhances metal nucleophilicity while its steric bulk prevents catalyst deactivation pathways.

Significance of Steric and Electronic Tuning in this compound Derivatives

The development of derivatives based on the this compound framework has led to significant advances in understanding structure-activity relationships in N-heterocyclic carbene ligands. Modern research has focused on systematic modification of both steric and electronic properties to optimize catalytic performance for specific applications. The buried volume concept, introduced by Nolan and coworkers, has become a standard method for quantifying the steric impact of these ligands on metal coordination spheres. Studies have shown that traditional this compound exhibits a buried volume percentage that provides optimal steric protection without completely blocking substrate access.

Recent developments have led to the creation of highly hindered variants such as the "hash peralkylation" derivatives, which represent a new generation of sterically demanding N-heterocyclic carbenes. These compounds, including 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene derivatives, feature substantially increased steric bulk while maintaining the favorable electronic properties of the parent ligand. Computational studies have revealed that these highly hindered variants possess HOMO energy levels comparable to or higher than the parent compound, indicating retention or enhancement of σ-donating ability despite increased steric demand.

Electronic tuning strategies have focused on modifications that enhance the electron-donating properties of the ligand while maintaining structural integrity. Research has demonstrated that systematic variation of substituents on the N-aryl rings can significantly impact both σ-donation and π-acceptance characteristics. Comparative studies of saturated versus unsaturated N-heterocyclic carbene variants have revealed that saturated systems exhibit enhanced π back-accepting properties, with the synergistic effect between π back-donation and σ donation resulting in increased electron density at metal centers.

Table 1: Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Buried Volume (%) |

|---|---|---|---|

| This compound | -6.01 | -0.48 | 48.5 |

| 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene | -6.12 | -0.90 | 52.1 |

| Hash-peralkylated derivative | -6.16 | -0.96 | 56.4 |

| 1,3-Bis(mesityl)imidazol-2-ylidene | -5.90 | -0.33 | - |

The systematic investigation of steric properties has revealed important correlations between ligand bulk and catalytic activity. Studies using the buried volume methodology have demonstrated that optimal catalytic performance often requires a delicate balance between steric protection and substrate accessibility. Complexes with buried volumes in the range of 45-55% typically exhibit superior catalytic activity compared to either less hindered or excessively bulky variants. This optimization principle has guided the development of new derivative families that fine-tune steric properties for specific catalytic applications.

Advanced computational analyses have provided detailed insights into the relationship between molecular structure and electronic properties in these ligand systems. Density functional theory calculations have shown that the strong σ-donating character of this compound derivatives arises from the combination of nitrogen lone pair donation and the electron-rich nature of the carbene carbon. The π-accepting properties, while generally weaker than σ-donation, play important roles in fine-tuning the electronic environment around metal centers and can be systematically modulated through structural modifications.

The practical significance of these structure-property relationships has been demonstrated through the commercial availability of optimized ligand variants. Collaborative efforts between academic researchers and chemical suppliers have resulted in the commercialization of several key derivatives, including highly hindered variants that offer enhanced performance in demanding catalytic applications. These developments represent the successful translation of fundamental research into practical tools that continue to drive innovation in catalytic chemistry.

属性

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCIHDBIKGRENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460737 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244187-81-3 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-1H-imidazol-3-ium-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene 2H-imidazol-2-ylidene, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Formation of Bis(2,6-diisopropylphenyl)diazabutadiene

A mixture of 2,6-diisopropylaniline (100 g, 0.56 mol), glyoxal (40% aqueous solution, 31.5 mL, 0.28 mol), and catalytic formic acid in absolute ethanol is stirred for 48 hours. The yellow precipitate, bis(2,6-diisopropylphenyl)diazabutadiene, is isolated in 77.5% yield (81.74 g).

Key characterization :

Cyclization to IPr·HCl

The diazabutadiene (25 g, 66 mmol) is refluxed with paraformaldehyde (2.0 g, 66 mmol) in toluene (500 mL) at 100°C for 12 hours. After cooling to 40°C, HCl gas (66 mmol) is bubbled through the solution, precipitating IPr·HCl as a pink solid.

Optimized conditions :

Analytical data :

Deprotonation to Generate IPr

IPr·HCl is deprotonated using strong bases under rigorously anhydrous conditions:

Potassium tert-Butoxide Method

A suspension of IPr·HCl (1 equiv) and KOtBu (1.1 equiv) in tetrahydrofuran (THF) is stirred at 60°C for 2 hours. After solvent removal, the product is extracted with hot hexanes and crystallized at −20°C.

Critical parameters :

Sodium Hydride Alternative

In a glovebox, NaH (2 equiv) is added to a THF solution of IPr·HCl, followed by stirring at room temperature for 24 hours. Filtration through Celite and pentane washing yields IPr as a white solid.

Advantages :

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR)

化学反应分析

Transition Metal Complex Formation

IPr forms stable complexes with late transition metals, enabling applications in catalysis and materials science. Key examples include:

Gold(I) Complexes

-

Reaction : Ligand metathesis with (IPr)AuCl and sodium cyanate yields (IPr)AuNCO :

-

Conditions : Anhydrous THF, crystallization from toluene at 233 K .

-

Structural Data :

Bond Type Length (Å) Angle (°) Au–C 1.963(2) CAuNCO: 180° Au–N 1.999(2)

Palladium Complexes

-

Reaction : IPr reacts with bis(2,4-pentanedionato)palladium in dioxane under HCl to form a Pd complex :

Silver(I) Complexes

-

Reaction : [Ag(NHC)Cl] reacts with Na₂[P₅(SiᵗBu₃)₃] in THF to form a linear Ag complex :

-

Structural Data :

Bond Type Length (Å) Ag–C 2.103–2.106

Copper(I) Complexes

Palladium-Catalyzed Cross-Coupling

The (IPr)PdCl₂ complex demonstrates high activity in Suzuki-Miyaura and Buchwald-Hartwig reactions . For example:

-

Substrate Scope : Aryl halides and boronic acids.

-

Efficiency : Turnover numbers (TON) > 10⁴ under mild conditions .

Gold-Catalyzed Reactions

(IPr)AuNCO facilitates alkyne hydration and cycloisomerization with >95% selectivity .

Comparative Analysis of Metal Complexes

Stability and Selectivity Features

科学研究应用

Catalysis

1.1. Transition Metal Complexes

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is widely utilized as a ligand in transition metal catalysis. Its steric and electronic properties enhance the stability and reactivity of metal complexes. Notably, it forms stable complexes with palladium, copper, and gold, facilitating various reactions such as cross-coupling and C-H activation.

| Metal Complex | Reaction Type | Reference |

|---|---|---|

| Palladium(0) Complex | Suzuki Coupling | |

| Copper(I) Chloride | C-N Cross-Coupling | |

| Gold(I) Complex | Hydroamination |

Case Study: Palladium-Catalyzed Reactions

A study demonstrated that palladium complexes with this compound are effective in catalyzing the Suzuki-Miyaura reaction under mild conditions. The reaction exhibited high yields and selectivity for biaryl products, showcasing the ligand's ability to stabilize palladium in its active oxidation state.

Organic Synthesis

2.1. Synthesis of Pharmaceuticals

The compound has been employed in the synthesis of various pharmaceutical intermediates. Its ability to facilitate C-C bond formation makes it invaluable in constructing complex organic molecules.

Example Applications:

- Synthesis of G-Protein Coupled Receptor Modulators: Ligand-assisted reactions have been used to synthesize compounds that target specific receptors involved in various diseases .

- Anticancer Agents: The imidazolium salt derived from this compound has shown potential as a precursor in synthesizing novel anticancer agents .

Material Science

3.1. Coordination Polymers

This compound has been explored for developing coordination polymers and metal-organic frameworks (MOFs). These materials are significant for gas storage and separation applications due to their tunable porosity.

Research Findings:

A recent study reported the synthesis of a MOF using this ligand with copper ions, demonstrating enhanced gas adsorption properties compared to traditional materials .

Photochemical Applications

4.1. Photocatalysis

Research indicates that complexes formed with this compound can act as effective photocatalysts for organic transformations under visible light irradiation.

Key Findings:

In one study, a gold complex with this ligand was shown to facilitate the photochemical conversion of alkenes into aldehydes with high efficiency .

作用机制

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene exerts its effects is primarily through its strong electron-donating properties. This allows it to stabilize metal centers in various oxidation states, facilitating catalytic cycles. The molecular targets are typically transition metals, and the pathways involved include the formation and stabilization of metal-ligand complexes .

相似化合物的比较

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene is unique due to its steric bulk and strong electron-donating properties. Similar compounds include:

1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene: Less sterically hindered and slightly less electron-donating.

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene: Similar steric properties but different electronic properties due to the saturated backbone.

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: The imidazolium salt precursor used in the synthesis of the free carbene

These comparisons highlight the unique combination of steric and electronic properties that make this compound a valuable ligand in various applications.

生物活性

1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (commonly referred to as IPr) is a well-known N-heterocyclic carbene (NHC) that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. Its unique structure allows it to engage in numerous chemical reactions, making it a valuable compound in both academic and industrial research.

- Molecular Formula : C27H36N2

- Molecular Weight : 388.59 g/mol

- CAS Number : 244187-81-3

- Appearance : Crystalline powder, white to yellow in color

- Melting Point : 213–217 °C

Biological Activity Overview

The biological activity of IPr and its metal complexes has been explored extensively, particularly in the context of their potential therapeutic applications. The following sections detail key findings from recent studies.

Anticancer Activity

Recent studies have indicated that gold(I) complexes of IPr exhibit significant anticancer properties. For instance, research demonstrated that IPr-gold complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that IPr-gold complexes showed cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at low micromolar concentrations .

Hydroamination Reactions

IPr has also been utilized as a catalyst in hydroamination reactions, which are crucial for the synthesis of amines. The activity of IPr-gold complexes in these reactions has been shown to be highly efficient.

Table 1: Hydroamination Reaction Yields

| Substrate Combination | Yield (%) |

|---|---|

| 2-Methylaniline + Phenylacetylene | 93 |

| 2,6-Dimethylaniline + 4-Ethynyltoluene | 92 |

| Aniline + Phenylacetylene | 85 |

These results highlight the versatility and effectiveness of IPr as a catalyst in organic synthesis .

Coordination Chemistry and Enzyme Mimicry

IPr's ability to form stable complexes with metals has led to its investigation as a potential enzyme mimic. Studies suggest that IPr-metal complexes can mimic the active sites of certain enzymes, potentially leading to new therapeutic strategies.

Case Study 2 : A recent article indicated that IPr-copper complexes exhibited enzyme-like activity in catalyzing oxidation reactions, which could be relevant for developing new oxidation catalysts or therapeutic agents .

The mechanisms by which IPr exerts its biological effects are multifaceted:

- Reactive Oxygen Species (ROS) Generation : Gold(I) complexes can generate ROS, leading to oxidative stress in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways and inducing apoptosis.

- Catalytic Activity : In hydroamination and other organic reactions, facilitating the formation of biologically relevant compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。